molecular formula C25H21F2N3O4 B12385167 Brd4-IN-5

Brd4-IN-5

Cat. No.: B12385167
M. Wt: 465.4 g/mol
InChI Key: BJRGWWJCWIVVKN-UHFFFAOYSA-N
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Description

Brd4-IN-5 is a small-molecule inhibitor targeting bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a crucial role in regulating gene transcription by binding to acetylated lysine residues on histones and other proteins. Inhibition of BRD4 has shown potential in treating various cancers and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brd4-IN-5 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a benzo[d]isoxazol scaffold, which is then functionalized to produce the final compound . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Brd4-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often evaluated for their biological activity to identify more potent inhibitors .

Comparison with Similar Compounds

Brd4-IN-5 is compared with other BRD4 inhibitors, such as JQ1 and I-BET762. While all these compounds target the bromodomains of BRD4, this compound has shown unique binding properties and higher selectivity in some studies . Similar compounds include:

Conclusion

This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its unique properties and mechanism of action make it a valuable tool in understanding and targeting BRD4-related pathways in various diseases.

Properties

Molecular Formula

C25H21F2N3O4

Molecular Weight

465.4 g/mol

IUPAC Name

4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-N-(oxolan-3-yl)benzamide

InChI

InChI=1S/C25H21F2N3O4/c1-30-12-19(17-6-8-28-23(17)25(30)32)18-10-14(24(31)29-16-7-9-33-13-16)2-4-21(18)34-22-5-3-15(26)11-20(22)27/h2-6,8,10-12,16,28H,7,9,13H2,1H3,(H,29,31)

InChI Key

BJRGWWJCWIVVKN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4CCOC4)OC5=C(C=C(C=C5)F)F

Origin of Product

United States

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